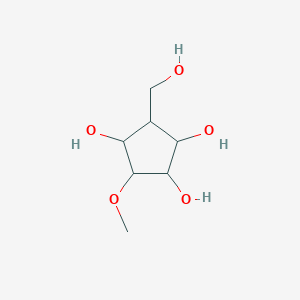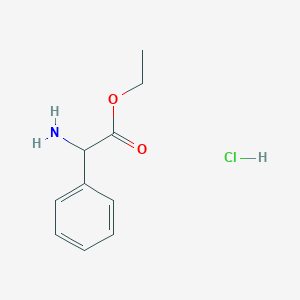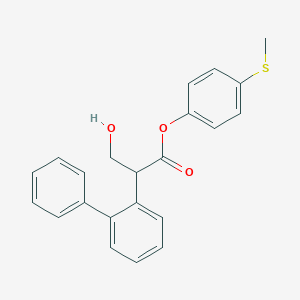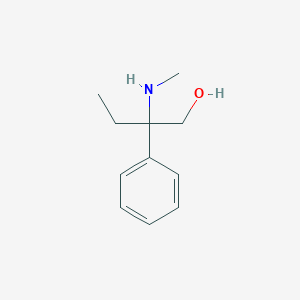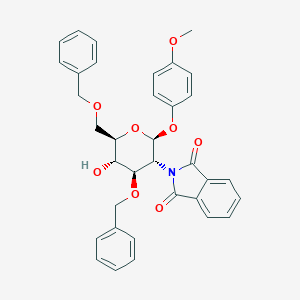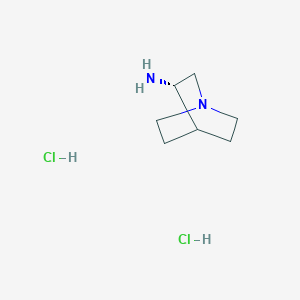
(S)-3-Aminoquinuclidine dihydrochloride
概述
描述
(S)-3-Aminoquinuclidine dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a quinuclidine backbone with an amino group at the third position, making it a valuable intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminoquinuclidine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the hydrogenation of quinuclidine derivatives in the presence of chiral ligands to achieve enantioselectivity. The reaction conditions often involve high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer with high purity. The final product is typically obtained through crystallization and purification steps to achieve the dihydrochloride salt form.
化学反应分析
Types of Reactions: (S)-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-3-Aminoquinuclidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
相似化合物的比较
Quinuclidine: The parent compound, which lacks the amino group at the third position.
®-3-Aminoquinuclidine: The enantiomer of (S)-3-Aminoquinuclidine, with different stereochemistry.
N-Methylquinuclidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: (S)-3-Aminoquinuclidine dihydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the third position. This configuration imparts distinct chemical and biological properties, making it valuable in enantioselective synthesis and as a chiral ligand in various applications.
属性
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500339 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119904-90-4 | |
| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (S)-3-Aminoquinuclidine dihydrochloride in the presented research?
A1: The research primarily focuses on utilizing this compound as a chiral building block for synthesizing more complex molecules. Specifically, it serves as a precursor for developing a novel enantiopure thiourea organocatalyst. [, ] This catalyst demonstrates activity in various asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and nitromethane 1,4-addition. [, ] Additionally, the compound is employed in the directed synthesis of noncentrosymmetric molybdates, potentially leading to materials with interesting optical properties. []
Q2: How does the use of this compound enable the directed synthesis of noncentrosymmetric molybdates?
A3: Utilizing either the (S)- or (R)-enantiomer of 3-aminoquinuclidine dihydrochloride in the reaction with molybdenum trioxide and water under hydrothermal conditions leads to the formation of noncentrosymmetric molybdates. [] Specifically, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] crystallize in the noncentrosymmetric space group P2(1) (No. 4). [] This space group belongs to the polar crystal class 2 (C2), indicating the potential for second-harmonic generation activity, a property desirable for various optical applications. []
Q3: Are there improved methods for synthesizing this compound itself?
A4: Yes, one of the papers details an improved procedure for synthesizing both (R) and this compound. [, ] The key improvement involves a one-pot synthesis of a crucial imine intermediate (compound 2 in the paper) using lithium oxide as the base and molecular sieves. [] This streamlined approach potentially offers advantages in terms of yield, cost-effectiveness, and operational simplicity compared to previous methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B137606.png)
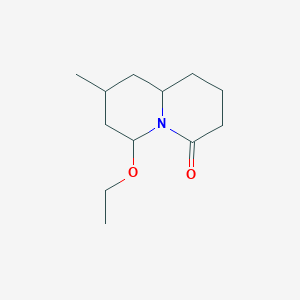

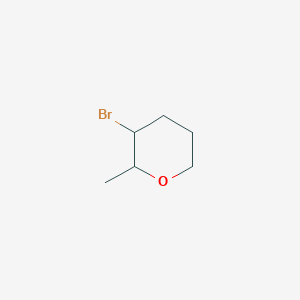

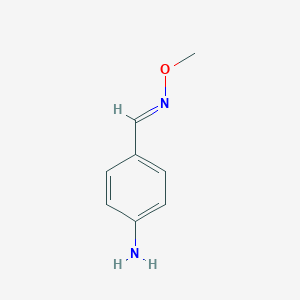
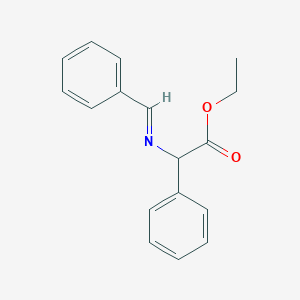
![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
